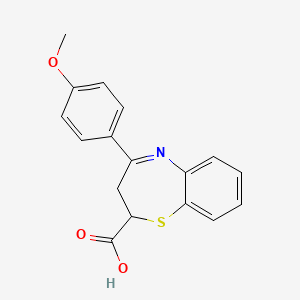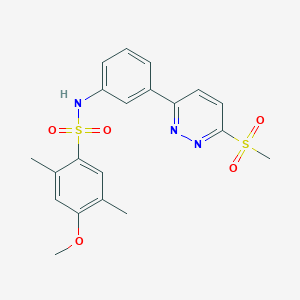![molecular formula C21H23FN6O B2645224 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097890-54-3](/img/structure/B2645224.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence and Biomedical Applications
A study by Galunov et al. (2003) explored the spectral properties of a series of new dimethylamino derivatives and their quinazolinium salts. These compounds exhibited bright fluorescence in solution, in poly(methyl methacrylate) matrices, and in the solid state, making them suitable for developing fluorescent markers for biomedical applications. The presence of the dimethylamino group significantly increased quantum yields and shifted the absorption and emission maxima, underlining the importance of such modifications for enhancing fluorescence properties (Galunov et al., 2003).
Photophysics and Molecular Logic Switches
T. Uchacz et al. (2016) investigated the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, focusing on solvatochromism, acidochromism, and solid-state fluorescence. These properties are essential for the development of molecular logic switches, which have potential applications in computing and data storage. The study found that the fluorescence of N,N-dimethylamino derivatives could be modulated by pH, suggesting their use as multilevel logic gates (Uchacz et al., 2016).
Anticancer Activity
Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that certain compounds exhibited potent cytotoxicity against cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. These findings highlight the potential of such compounds for anticancer therapy, demonstrating the importance of chemical modifications in enhancing biological activity (Deady et al., 2003).
Antimicrobial Activity
A study by Desai et al. (2013) synthesized fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, showing significant in vitro antimicrobial potency against various bacterial and fungal species. This research underscores the utility of such compounds in developing new antimicrobial agents, where the integration of quinazolinone and thiazolidinone structures plays a crucial role in their activity (Desai et al., 2013).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-27(2)21-23-12-14-10-16(8-9-17(14)25-21)24-20(29)19-11-18(26-28(19)3)13-4-6-15(22)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYRRNVIAUTWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC4=NC(=NC=C4C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645164.png)